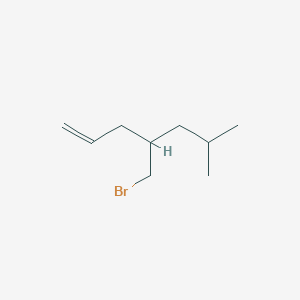

4-(Bromomethyl)-6-methylhept-1-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Bromomethyl)-6-methylhept-1-ene is an organic compound characterized by a bromomethyl group attached to a heptene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-6-methylhept-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 6-methylhept-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6-methylhept-1-ene can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

Substitution: Formation of azides, thiols, or ethers.

Elimination: Formation of alkenes.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of alkanes.

Scientific Research Applications

4-(Bromomethyl)-6-methylhept-1-ene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Utilized in the preparation of polymers and advanced materials.

Biological Studies: Employed in the modification of biomolecules for studying biological pathways.

Medicinal Chemistry: Investigated for potential use in drug development and as a building block for pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-6-methylhept-1-ene in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate various transformations, including substitution and elimination reactions. The bromomethyl group acts as a leaving group, making the compound reactive towards nucleophiles and bases .

Comparison with Similar Compounds

Similar Compounds

- 4-(Bromomethyl)benzoic acid

- 4-(Bromomethyl)benzene

- 4-(Bromomethyl)cyclohexane

Uniqueness

4-(Bromomethyl)-6-methylhept-1-ene is unique due to its specific structure, which combines a bromomethyl group with a heptene chain. This structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications that similar compounds may not fulfill .

Biological Activity

4-(Bromomethyl)-6-methylhept-1-ene is an organic compound characterized by a bromomethyl group attached to a heptene backbone. Its molecular formula is C8H15Br, with a molecular weight of approximately 191.11 g/mol. The compound features a double bond between the first and second carbon atoms, classifying it as an alkene. The presence of the bromine atom significantly influences its reactivity, particularly in nucleophilic substitution reactions and electrophilic additions.

The compound's structure allows it to act as an electrophile, which may facilitate interactions with various biological molecules. This property is crucial for potential applications in medicinal chemistry and as a synthetic intermediate for biologically active compounds. The reactivity of this compound can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C8H15Br |

| Molecular Weight | 191.11 g/mol |

| Functional Groups | Bromomethyl, alkene |

| Reactivity | High due to the presence of bromine; participates in nucleophilic substitutions |

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit notable biological properties. The following sections explore potential biological activities based on structural analogs and related compounds.

Antimicrobial Activity

Research indicates that halogenated alkenes can exhibit antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth, suggesting that this compound may also possess antimicrobial activity. Studies on structurally related compounds indicate that the presence of bromine enhances their efficacy against various microbial strains.

Cytotoxicity Studies

In cytotoxicity assays, compounds with similar structures have demonstrated varying degrees of toxicity against cancer cell lines. For example, studies have shown that halogenated alkenes can induce apoptosis in certain cancer cells, potentially through mechanisms involving oxidative stress or disruption of cellular signaling pathways.

Case Studies

- Study on Halogenated Compounds : A study published in Journal of Medicinal Chemistry examined the effects of halogenated alkenes on cancer cell lines. It was found that these compounds exhibited significant cytotoxic effects, with IC50 values indicating potent activity against several types of cancer cells.

- Antimicrobial Screening : Research conducted by the University of Groningen explored the antimicrobial properties of various alkenes, including those with bromine substituents. Results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

The mechanism by which this compound may exert its biological effects can be hypothesized based on its chemical structure:

- Electrophilic Interactions : The bromine atom can form reactive intermediates that interact with nucleophiles in biological systems.

- Radical Formation : The compound may generate radicals upon metabolic activation, leading to oxidative damage in target cells.

Properties

Molecular Formula |

C9H17Br |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

4-(bromomethyl)-6-methylhept-1-ene |

InChI |

InChI=1S/C9H17Br/c1-4-5-9(7-10)6-8(2)3/h4,8-9H,1,5-7H2,2-3H3 |

InChI Key |

GHPOXRVSVHQACV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC=C)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.